molecular formula C10H10ClN5O B1453293 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide CAS No. 242145-47-7

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No. B1453293
CAS RN: 242145-47-7
M. Wt: 251.67 g/mol
InChI Key: HPBKSTWHJDKOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (1-CPMT) is an organic compound that is widely studied in the scientific community. It is a heterocyclic compound with a structure consisting of one nitrogen atom and four carbon atoms, and is synthesized from the reaction of 4-chlorophenyl hydrazine and methyl acetoacetate. 1-CPMT has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Inhibitory Activities

  • Researchers have synthesized novel heterocyclic compounds derived from 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide, finding significant lipase and α-glucosidase inhibition activities in some compounds (Bekircan, Ülker, & Menteşe, 2015).

Synthesis of Derivatives

  • Another study focused on synthesizing 1,3,4-Thiadiazole, 1,2,4-Triazole, and 1,3,4-Oxadiazole Derivatives containing the 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-yl moiety. These compounds were characterized using elemental analyses and spectral data (Sun, Hui, Chu, & Zhang, 2001).

Structural and Spectroscopic Studies

  • A study synthesized a compound similar to this compound and characterized it through single-crystal X-ray diffraction, infrared spectroscopy, mass spectrometry, and other techniques (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Antimicrobial Activities

  • New biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties synthesized from a compound structurally related to this compound showed good antimicrobial activities against various microorganisms (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010).

Anticancer Potential

  • Research into the anticancer activity of compounds with a 1,2,3-triazole moiety suggests potential effectiveness in cancer treatment. A study synthesized a novel compound with a similar structure to evaluate its anticancer activity against various human cancer cell lines (Murugavel, Ravikumar, Jaabil, & Alagusundaram, 2019).

Additional Applications

  • The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, derived from 4-chlorobenzenamine, highlights the scope for creating a variety of compounds for different applications, with detailed reaction conditions and characterization (Kan, 2015).

Mechanism of Action

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyltriazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5O/c1-6-9(10(17)13-12)14-15-16(6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBKSTWHJDKOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 5
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.